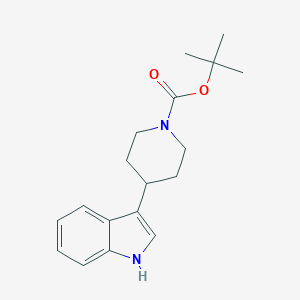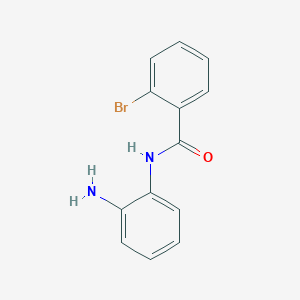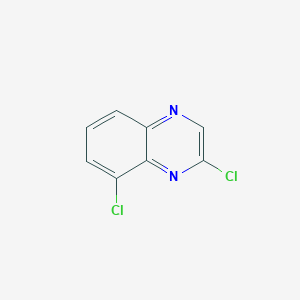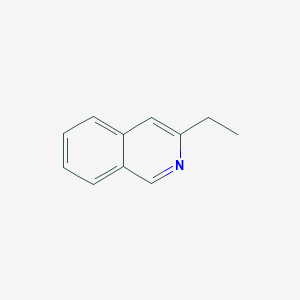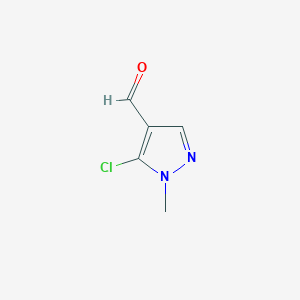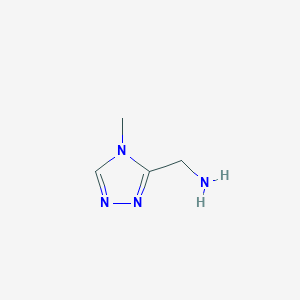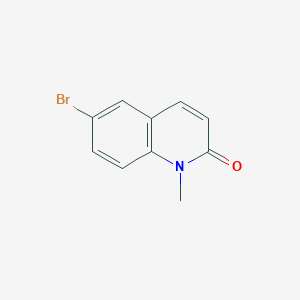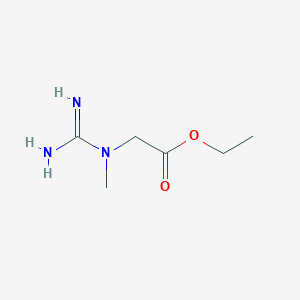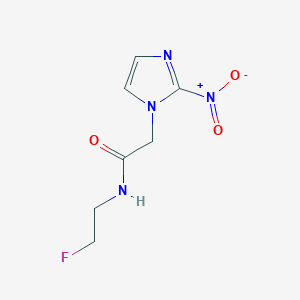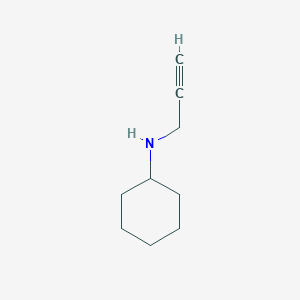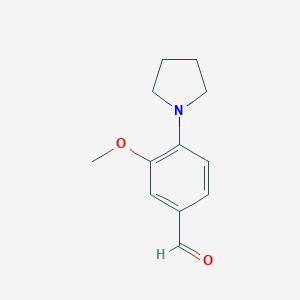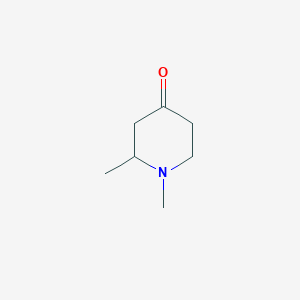
1,2-二甲基哌啶-4-酮
概述
描述
1,2-Dimethylpiperidin-4-one is an organic compound with the molecular formula C7H13NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.
科学研究应用
1,2-Dimethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
1,2-Dimethylpiperidin-4-one is a derivative of piperidin-4-one, which is a class of compounds known to have significant pharmacological applications . The primary target of these compounds is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This makes it a potential target for the treatment of diseases such as HIV-1 .
Mode of Action
Piperidin-4-one derivatives are known to interact with their targets, such as the ccr5 receptor, to exert their effects . The interaction likely involves the formation of a strong salt-bridge interaction between the basic nitrogen atom in the piperidin-4-one structure and the CCR5 receptor .
Biochemical Pathways
Given its potential interaction with the ccr5 receptor, it may influence the signaling pathways associated with this receptor . The CCR5 receptor is involved in the immune response and inflammation, so the compound could potentially affect these processes .
Pharmacokinetics
Piperidin-4-one derivatives are known to be readily absorbed orally . They exhibit variable metabolism, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .
Result of Action
Given its potential interaction with the ccr5 receptor, it may influence the immune response and inflammation .
Action Environment
The action of 1,2-Dimethylpiperidin-4-one may be influenced by various environmental factors. For instance, the synthesis of piperidin-4-one derivatives has been shown to be influenced by the use of green solvents, which are environmentally friendly and can lead to cost-effective methods for the synthesis of these compounds .
生化分析
Biochemical Properties
Piperidine derivatives, to which 1,2-Dimethylpiperidin-4-one belongs, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry
Cellular Effects
Some piperidine derivatives have been found to exhibit cytotoxic effects on human cervical cancer cells
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethylpiperidin-4-one can be synthesized through various methods. One common approach involves the condensation of 2,5-hexanedione with ammonia or primary amines under acidic conditions. Another method includes the reduction of tetrahydropyridin-4-ylidene ammonium salts using suitable reducing agents .
Industrial Production Methods: Industrial production of 1,2-Dimethylpiperidin-4-one typically involves large-scale condensation reactions followed by purification processes such as distillation or crystallization to obtain the desired purity levels .
化学反应分析
Types of Reactions: 1,2-Dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of 1,2-Dimethylpiperidin-4-one.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidines with different functional groups.
相似化合物的比较
- 1-Methylpiperidin-4-one
- 2,6-Dimethylpiperidin-4-one
- 4-Piperidone
Uniqueness: 1,2-Dimethylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidinones. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and research chemicals .
属性
IUPAC Name |
1,2-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-5-7(9)3-4-8(6)2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRRFARMTNWZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497604 | |
| Record name | 1,2-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-32-4 | |
| Record name | 1,2-Dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that the stereochemistry of complex metal hydride reduction differs for various γ-azacyclohexanones. Can you elaborate on the specific case of 1,2-dimethylpiperidin-4-one and why it behaves differently from 1-azaadamantan-4-one?
A1: In the case of 1,2-dimethylpiperidin-4-one, the nitrogen lone pair electrons (nN orbital) are oriented axially. [] This axial orientation allows for preferential hydride attack from the same side as the nitrogen lone pair, leading to a specific stereoisomer of the alcohol product. Conversely, 1-azaadamantan-4-one has an equatorially oriented nN orbital, resulting in hydride attack predominantly from the opposite side. This difference in stereochemical outcome highlights how the spatial arrangement of the nitrogen lone pair electrons within the γ-azacyclohexanone structure influences the direction of hydride attack during complex metal hydride reduction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

